molecular formula C33H40N2O9 B1247325 (1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

Cat. No. B1247325
M. Wt: 608.7 g/mol
InChI Key: QEVHRUUCFGRFIF-UQJIOEFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester is a yohimban alkaloid.

Scientific Research Applications

Mass Spectra and Methyl Transfer

Research on reserpine derivatives, closely related to the compound , has revealed insights into the mass spectra and methyl transfer mechanisms. In a study by Kametani et al. (1975), it was found that the ester methyl group in methyl 18β-(4-hydroxy-3-methoxycinnamoyloxy)-11,17α-dimethoxy-3β,20α-yohimban-16β-carboxylate can be transferred intermolecularly to the basic nitrogen of the yohimban system. This finding helps in understanding the structural dynamics of similar compounds (Kametani, Fujimoto, Suzuki, Tanaka, Nyu, Yamauaka, & Lkeda, 1975).

Phytochemical Studies

The phytochemical investigation of Talinum triangulare by Amorim et al. (2014) led to the isolation of new compounds, including phaeophytins closely related to the compound of interest. Such studies contribute to understanding the chemical diversity and potential applications of plant-derived compounds (Amorim, de Carvalho, Lopes, Castro, & de Oliveira, 2014).

Anticancer Agent Development

Research on benzofuran derivatives, analogous to the compound , has been conducted for developing anticancer agents. Hayakawa et al. (2004) synthesized and tested compounds based on 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for their anticancer properties, providing insights into the therapeutic potential of similar compounds (Hayakawa, Shioya, Agatsuma, Furukawa, Naruto, & Sugano, 2004).

Xanthones from Microfungus

Investigations into microfungi by Healy et al. (2004) resulted in the discovery of novel xanthones, which bear structural similarity to the compound . This research enhances our understanding of the chemical composition and potential applications of microfungus-derived compounds (Healy, Hocking, Tran-Dinh, Pitt, Shivas, Mitchell, Kotiw, & Davis, 2004).

properties

Product Name

(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

Molecular Formula

C33H40N2O9

Molecular Weight

608.7 g/mol

IUPAC Name

methyl (1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22-,24+,27-,28+,31+/m1/s1

InChI Key

QEVHRUUCFGRFIF-UQJIOEFNSA-N

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 5
(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester

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